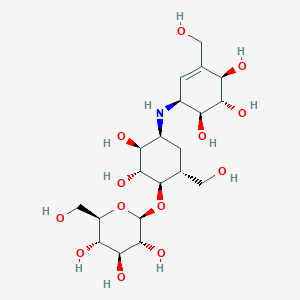

Validamycin A

Description

This compound has been reported in Streptomyces anthocyanicus, Streptomyces hygroscopicus, and Streptomyces lividans with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-CSLFJTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058073 | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |

| Record name | Validamycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White powder | |

CAS No. |

37248-47-8 | |

| Record name | Validamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIDAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-135 °C (with decomp) | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Validamycin A: A Technical Guide to its Mechanism of Action as a Trehalase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validamycin A is an aminocyclitol antibiotic that functions as a potent and specific inhibitor of the enzyme trehalase. This technical guide provides an in-depth exploration of its mechanism of action, detailing the biochemical interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. By acting as a structural mimic of the natural substrate, trehalose, this compound competitively binds to the active site of trehalase, leading to a cascade of metabolic disruptions that are particularly effective against fungi and insects. This document summarizes key quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual diagrams of the core mechanisms and workflows.

Introduction to Trehalose and Trehalase

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a vital molecule in a wide array of organisms, including bacteria, fungi, insects, and plants.[1][2][3] It serves not only as a crucial energy reserve but also as a protective agent against various environmental stresses such as desiccation, heat, and osmotic shock.[2][4]

The hydrolysis of trehalose into two molecules of glucose is catalyzed by the enzyme trehalase (α,α-trehalose glucohydrolase, EC 3.2.1.28).[1][5][6] This enzymatic action is fundamental for mobilizing stored energy and providing glucose for essential metabolic pathways. In fungi, it is critical for processes like spore germination, and in insects, it powers energy-intensive activities such as flight and molting.[1][4][7] The absence of the trehalose metabolic pathway in mammals makes trehalase an attractive and specific target for developing safe and effective antifungal and insecticidal agents.[8][9]

This compound, an antibiotic produced by Streptomyces hygroscopicus, has been successfully utilized in agriculture for decades as a bio-fungicide, primarily to control diseases like rice sheath blight caused by Rhizoctonia solani.[9][10][11][12] Its efficacy stems from its potent and specific inhibition of trehalase.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound exerts its biological effect is through the competitive inhibition of trehalase.

2.1. Structural Mimicry and Pro-Inhibitor Activation

This compound is a structural analogue of trehalose, which allows it to be recognized by the trehalase enzyme.[8][10][13] However, this compound itself is considered a pro-inhibitor. Within the target organism, it is hydrolyzed by enzymes such as β-glucosidase, cleaving off a glucose moiety to yield its active form, validoxylamine A .[7][14][15][16] Validoxylamine A is a pseudo-disaccharide that more closely mimics the transition state of the trehalose substrate and is a significantly more potent inhibitor of trehalase.[15]

2.2. Binding to the Active Site

As a competitive inhibitor, validoxylamine A binds directly to the active site of the trehalase enzyme.[7][8][10][17] This binding is reversible but strong, effectively preventing the natural substrate, trehalose, from accessing the catalytic residues. The result is a complete blockage of the enzyme's hydrolytic activity.

dot

Caption: Competitive inhibition of trehalase by validoxylamine A.

Cellular and Physiological Consequences

The inhibition of trehalase by this compound triggers significant downstream metabolic disruptions.

-

Trehalose Accumulation: The blockage of trehalose hydrolysis leads to a rapid and significant accumulation of intracellular trehalose.[13][18][19]

-

Glucose Depletion: The inability to break down trehalose results in a sharp decrease in the available glucose pool, starving the organism of a primary source of energy and carbon.[10][13]

-

Disruption of Key Pathways: The lack of glucose impacts numerous physiological processes. In insects, the chitin biosynthesis pathway, which is essential for molting and cuticle formation, is severely disrupted as it begins with trehalose hydrolysis.[7][8][13] This leads to high rates of mortality and physical deformities. In fungi, the energy deficit inhibits hyphal growth and spore germination.[10]

-

Secondary Signaling Effects: Recent studies suggest that this compound's effects may extend beyond simple enzyme blocking. In the fungus Rhizoctonia cerealis, treatment with this compound was shown to downregulate genes involved in ribosome biogenesis and affect the MAPK signaling pathway.[10][20] In Fusarium graminearum, it was found to enhance the interaction between neutral trehalase and the 14-3-3 protein Bmh1, suggesting a more complex role in cellular regulation.[19]

dot

Caption: Downstream physiological effects of trehalase inhibition.

Quantitative Analysis of Inhibitory Activity

The potency of this compound and its active form, validoxylamine A, has been quantified against trehalases from various organisms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison. Validoxylamine A consistently demonstrates a much lower Ki value, indicating significantly higher binding affinity and inhibitory power.

| Compound | Organism / Enzyme Source | IC50 | Ki | Reference(s) |

| This compound | Rhizoctonia solani | 72 µM | - | [15][21][22] |

| This compound | Acyrthosiphon pisum (aphid) | 0.22 µM | 0.05 µM | [23] |

| Validoxylamine A | Rhizoctonia solani | 140 nM | 1.9 nM | [15][21] |

| Validoxylamine A | Baker's Yeast | - | 0.27 nM | [15] |

| Validoxylamine A | Spodoptera litura (insect) | - | 43 nM | [15] |

| Validoxylamine A | Porcine Kidney | - | - | [21] |

| Validoxylamine A | Rat Intestine | - | 0.31 µM | [15] |

Experimental Protocols

The mechanism of this compound has been characterized using a variety of established biochemical and structural biology techniques.

5.1. Trehalase Activity Assay

The fundamental experiment involves measuring the rate of glucose production from trehalose.

-

Objective: To quantify the catalytic activity of trehalase.

-

Methodology:

-

Enzyme Preparation: A protein extract containing trehalase is prepared from the target organism (e.g., fungal mycelia, insect tissue).

-

Reaction Incubation: The enzyme extract is incubated at an optimal temperature (e.g., 30-50°C) and pH (often acidic for fungal trehalases) with a known concentration of trehalose substrate.[10][24]

-

Reaction Termination: The reaction is stopped after a specific time, often by heat inactivation (boiling).

-

Glucose Quantification: The amount of glucose produced is measured. Common methods include:

-

DNS Method: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the reducing ends of glucose under alkaline conditions, producing a color change that can be measured spectrophotometrically at 540 nm.[24]

-

Coupled Enzyme Assays: A more sensitive method where glucose is first oxidized by glucose oxidase (GOx). The resulting hydrogen peroxide is then used in a horseradish peroxidase (HRP)-catalyzed reaction to produce a colored or fluorescent product (e.g., with Amplex Red).[25]

-

-

-

Inhibition Measurement (IC50/Ki): To determine the inhibitory potency of this compound, the activity assay is performed with the addition of varying concentrations of the inhibitor. The resulting activity data is plotted against inhibitor concentration to calculate IC50 and Ki values.

5.2. X-ray Crystallography

This technique provides high-resolution structural information about the enzyme-inhibitor interaction.

-

Objective: To visualize the three-dimensional structure of the trehalase active site with validoxylamine A bound.

-

Methodology:

-

Protein Expression and Purification: The trehalase enzyme is overexpressed (often in a recombinant system) and purified to homogeneity.

-

Crystallization: The purified enzyme is co-crystallized with the inhibitor (validoxylamine A).

-

X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The way the X-rays are diffracted by the atoms in the crystal is recorded.[26][27]

-

Structure Determination: Complex computational methods are used to analyze the diffraction pattern and reconstruct the electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.[14][26][27] This reveals the specific amino acid residues involved in binding and the precise orientation of the inhibitor in the active site.

-

dot

Caption: Experimental workflow for determining inhibitor potency (IC50/Ki).

Conclusion

This compound is a highly effective and specific trehalase inhibitor that functions as a pro-drug, being converted to the more potent validoxylamine A within the target organism. Its mechanism is rooted in competitive inhibition, where it acts as a structural mimic of trehalose to block the enzyme's active site. This action disrupts the crucial trehalose metabolic pathway, leading to energy depletion and the failure of essential physiological processes in fungi and insects. The detailed understanding of its mechanism, supported by robust quantitative and structural data, underscores its value as a bio-rational pesticide and provides a strong foundation for the development of new, targeted antifungal and insecticidal agents.

References

- 1. Trehalase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Trehalose - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Diverse and common features of trehalases and their contributions to microbial trehalose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trehalase - Creative Enzymes [creative-enzymes.com]

- 7. Frontiers | Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) [frontiersin.org]

- 8. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trehalase inhibition by this compound may be a promising target to design new fungicides and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. agscientific.com [agscientific.com]

- 13. mdpi.com [mdpi.com]

- 14. Structural and Mutational Analyses of Trehalose Synthase from Deinococcus radiodurans Reveal the Interconversion of Maltose–Trehalose Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Preparation of trehalase inhibitor validoxylamine A by biocatalyzed hydrolysis of this compound with honeybee (Apis cerana Fabr.) beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Inhibitory Effect of this compound on Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. researchgate.net [researchgate.net]

- 24. orbi.uliege.be [orbi.uliege.be]

- 25. e-jabs.umin.jp [e-jabs.umin.jp]

- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Combating Crop Killers: A Technical Guide to the Biological Activity Spectrum Against Phytopathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

The relentless pressure of phytopathogenic fungi on global food security necessitates the continuous development of novel and effective antifungal agents. This technical guide provides an in-depth overview of the biological activity spectrum of various compounds against these destructive plant pathogens. It summarizes quantitative data, details key experimental methodologies, and visualizes critical fungal signaling pathways that serve as promising targets for new fungicidal developments.

Section 1: Quantitative Antifungal Activity

The efficacy of an antifungal compound is quantitatively measured to determine its potency against specific fungal pathogens. The following tables summarize the in vitro activity of a novel synthetic polymer, M451, and a macroalgae extract against a range of phytopathogenic fungi.

Table 1: In Vitro Antifungal Activity of M451 Against Various Phytopathogenic Fungi [1][2]

| Fungal Phylum | Fungal Species | EC50 (μg/mL) |

| Ascomycota | Fusarium oxysporum | 66 - 145 |

| Other non-Fusarium spp. | 34 - 52 | |

| Oomycota | Phytophthora infestans | 58 |

| Basidiomycota | Rhizoctonia solani | 53 |

Table 2: Antifungal Activity of Gracilariopsis persica Extract [3]

| Fungal Species | Mycelial Growth Inhibition at 800 μL Extract | Mycelial Growth Inhibition at 1000 μL Extract |

| Botrytis cinerea | 100% | 100% |

| Penicillium expansum | 100% | 100% |

| Pyricularia oryzae | - | 100% |

| Aspergillus niger | - | 100% |

Section 2: Key Experimental Protocols

The reliable assessment of antifungal activity hinges on standardized and reproducible experimental protocols. The following sections detail common in vitro methods used to evaluate the efficacy of potential antifungal compounds.

Fungal Isolation and Culture

The initial step in antifungal testing is the isolation and purification of the target phytopathogenic fungi from infected plant tissues.

Protocol for Fungal Isolation from Diseased Plant Tissue [4]

-

Excise small fragments (approximately 10 x 10 mm) from the margin of the diseased plant tissue.

-

Surface sterilize the tissue fragments by immersing them in a 3% (v/v) sodium hypochlorite solution for 2 minutes.

-

Rinse the sterilized fragments three times with sterile distilled water to remove any residual sodium hypochlorite.

-

Dry the fragments on sterile paper towels in a laminar flow hood for 20 minutes.

-

Place five dried tissue fragments onto Petri dishes containing Potato Dextrose Agar (PDA).

-

Incubate the plates at 28°C for 4-7 days, or until fungal growth is observed.

-

Subculture the emerging fungal colonies onto fresh PDA plates to obtain pure cultures.

In Vitro Antifungal Susceptibility Testing

Several methods are employed to determine the in vitro susceptibility of fungi to antifungal agents. The choice of method often depends on the nature of the compound being tested and the specific research question.

This method is widely used to assess the effect of a test compound on the vegetative growth of fungi.

-

Prepare a stock solution of the test compound.

-

Incorporate various concentrations of the test compound into molten PDA medium.

-

Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify. A control group should be prepared with the solvent used to dissolve the test compound.

-

Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the agar plates.

-

Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C).

-

Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

-

-

This method is suitable for screening the antifungal activity of soluble compounds.

-

Prepare and autoclave Sabouraud Dextrose Agar (SDA) and pour it into sterile Petri dishes.

-

Uniformly inoculate the surface of the solidified agar with a standardized suspension of the test fungus using a sterile swab.

-

Create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

-

Add a known volume (e.g., 100 μL) of different concentrations of the test compound into the wells.

-

Include a positive control (a known antifungal agent like Ketoconazole) and a negative control (the solvent used to dissolve the test compound).

-

Allow the plates to stand at room temperature for 1 hour to permit diffusion of the compound into the agar.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is absent).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.[5]

-

Prepare a serial dilution of the test compound in a suitable liquid medium (e.g., RPMI 1640) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test fungus.

-

Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubate the microtiter plate at the appropriate temperature for a specified period (e.g., 24-72 hours).

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration at which no growth is observed.

Section 3: Fungal Signaling Pathways as Antifungal Targets

Targeting essential signaling pathways in phytopathogenic fungi represents a promising strategy for the development of novel fungicides. These pathways are often highly conserved and play critical roles in fungal growth, development, and pathogenicity.[6][7]

The Target of Rapamycin (TOR) Signaling Pathway

The TOR signaling pathway is a central regulator of cell growth in response to nutrient availability and stress.[6][8] Its inhibition leads to severe growth defects and a loss of pathogenicity in fungi, making it an ideal target for antifungal development.[6][7]

Caption: The TOR signaling pathway integrates environmental cues to regulate fungal growth.

Two-Component Signaling Systems

Two-component signal transduction pathways are crucial for fungi to sense and respond to environmental stimuli. These systems, which are absent in mammals, are attractive targets for the development of selective antifungal drugs.[9]

Caption: A simplified model of a fungal two-component signaling pathway.

Cell Wall Integrity (CWI) MAPK Pathway

The fungal cell wall is essential for maintaining cell shape and protecting against environmental stress, making it a prime target for antifungal drugs.[10] The Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell wall biosynthesis and remodeling.[10]

Caption: The core MAPK cascade of the fungal Cell Wall Integrity pathway.

References

- 1. Frontiers | Antifungal activity of a novel synthetic polymer M451 against phytopathogens [frontiersin.org]

- 2. Antifungal activity of a novel synthetic polymer M451 against phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.plos.org [journals.plos.org]

- 10. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

An In-Depth Technical Guide to the Validamycin A Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Validamycin A, a commercially significant aminoglycoside antibiotic produced by Streptomyces hygroscopicus. The document details the genetic organization, enzymatic steps, and regulatory networks that govern the production of this potent antifungal agent. Quantitative data, detailed experimental protocols, and pathway visualizations are included to support research and development efforts in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

The this compound Biosynthetic Gene Cluster (val)

The production of this compound is orchestrated by a dedicated gene cluster, designated val, which has been extensively studied in Streptomyces hygroscopicus subsp. jinggangensis 5008. Sequencing of a 45 kb DNA region revealed the presence of 16 structural genes, 2 regulatory genes, and several other genes associated with transport and resistance.[1][2] Deletion of a 30-kb segment of this cluster was shown to completely abolish this compound production, confirming its direct involvement in the biosynthetic pathway.[3]

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Functions

| Gene | Proposed Function | Homology/Evidence |

| valA | 2-epi-5-epi-valiolone synthase | Homologous to acbC from the acarbose biosynthetic gene cluster.[3] Inactivation abolishes validamycin production.[3] |

| valB | Putative adenyltransferase | Shows homology to glucose-1-phosphate adenylyltransferases.[1] |

| valC | C7-cyclitol kinase | Homologous to AcbM, a 2-epi-5-epi-valiolone kinase.[1] |

| valG | Glycosyltransferase | Inactivation leads to the accumulation of validoxylamine A.[1] |

| valM | Aminotransferase | Proposed to catalyze the amination of a keto-intermediate.[1] |

| valP/valQ | Two-component regulatory system | Putative sensor kinase and response regulator.[1][2] |

| valR | SARP-family transcriptional activator | Putative pathway-specific positive regulator. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with a precursor from primary metabolism, sedoheptulose 7-phosphate, and proceeds through a series of enzymatic modifications to yield the final pseudotrisaccharide structure.

The initial committed step is the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme ValA.[3] This is followed by a series of epimerization, dehydration, and reduction reactions to form key intermediates such as valienone and validone. A crucial transamination step, likely catalyzed by the aminotransferase ValM, introduces the first nitrogen atom to form validamine.[1] The two cyclitol moieties are then condensed to form the pseudodisaccharide, validoxylamine A. The final step in the pathway is the glycosylation of validoxylamine A with a glucose moiety from UDP-glucose, a reaction mediated by the glycosyltransferase ValG, to yield this compound.[1]

Quantitative Analysis of this compound Production

Efforts to enhance this compound production have involved genetic engineering of the producer strain and optimization of fermentation conditions. These studies provide valuable quantitative data for researchers aiming to improve yields.

Table 2: Quantitative Data on this compound Production and Enzyme Kinetics

| Parameter | Value | Conditions/Strain | Reference |

| Production Titer | |||

| Wild-type S. hygroscopicus 5008 | Base level | Shake flask fermentation | [4] |

| Recombinant strain TC03 (val cluster amplification) | 34% increase vs. wild-type | Shake flask fermentation | [4] |

| Wild-type with ethanol addition | 18 g/L (60% increase vs. control) | Optimized ethanol feeding strategy | [5] |

| Enzyme Kinetics (ValC) | |||

| Km for valienone | 0.019 mM | In vitro enzyme assay | |

| kcat for valienone | 3.5 s-1 | In vitro enzyme assay | |

| kcat/Km for valienone | 180 mM-1s-1 | In vitro enzyme assay | |

| Km for validone | 0.026 mM | In vitro enzyme assay | |

| kcat for validone | 7.3 s-1 | In vitro enzyme assay | |

| kcat/Km for validone | 286 mM-1s-1 | In vitro enzyme assay |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.

Gene Inactivation in Streptomyces hygroscopicus using CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces. This protocol outlines a general workflow for gene deletion.

Protocol:

-

Design of sgRNA and Homology Arms:

-

Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

-

Design primers to amplify upstream and downstream homology arms (typically ~1-2 kb) flanking the target gene.

-

-

Construction of the Editing Plasmid:

-

Clone the sgRNA expression cassette and the homology arms into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces).

-

-

Conjugation into S. hygroscopicus:

-

Transform the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. hygroscopicus spores on a suitable agar medium (e.g., MS agar).

-

-

Selection and Screening:

-

Overlay the conjugation plates with antibiotics to select for S. hygroscopicus exconjugants carrying the plasmid.

-

Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target region.

-

Heterologous Expression in Streptomyces lividans

S. lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters.

Protocol:

-

Cloning of the val Gene Cluster:

-

Clone the entire val gene cluster or a minimal set of essential genes into a suitable expression vector (e.g., a cosmid or BAC) that can replicate in both E. coli and Streptomyces.

-

-

Transformation into S. lividans:

-

Introduce the expression construct into S. lividans protoplasts via PEG-mediated transformation or through intergeneric conjugation from an E. coli donor strain.

-

-

Fermentation and Analysis:

-

Cultivate the recombinant S. lividans strain in a suitable production medium.

-

Analyze the culture supernatant for the production of this compound or pathway intermediates using HPLC or LC-MS.

-

Enzyme Assay for ValG (Glycosyltransferase)

This assay measures the activity of ValG by monitoring the conversion of validoxylamine A to this compound.[6]

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Validoxylamine A (substrate)

-

UDP-glucose (sugar donor)

-

Purified ValG enzyme

-

Buffer (e.g., Tris-HCl) with Mg2+

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a solvent such as ethanol.

-

Analyze the reaction products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, with environmental signals and pathway-specific regulators playing key roles.

Two-Component Regulatory System: ValP/ValQ

The val gene cluster contains two genes, valP and valQ, which are proposed to encode a two-component regulatory system.[1][2] ValP shows homology to sensor histidine kinases, while ValQ resembles response regulators. It is hypothesized that ValP senses specific environmental or cellular signals and subsequently phosphorylates ValQ. The phosphorylated ValQ may then act as a transcriptional regulator, influencing the expression of the val biosynthetic genes.

SARP-Family Transcriptional Activator

Streptomyces antibiotic regulatory proteins (SARPs) are a family of transcriptional activators that often act as pathway-specific positive regulators for secondary metabolite biosynthesis.[7][8] The val gene cluster likely contains a SARP-family regulator, designated ValR, which is expected to bind to specific DNA sequences in the promoter regions of the val operons, thereby activating their transcription.

Influence of Environmental Factors

The production of this compound is significantly influenced by fermentation conditions, particularly temperature. Studies have shown that a shift to a higher temperature (e.g., 37°C) can dramatically increase the transcription of the val gene operons and enhance this compound production.[8] This temperature-dependent regulation is likely mediated through the two-component system and other global regulatory networks within the cell.

This technical guide provides a foundational understanding of the this compound biosynthetic pathway. Further research into the precise mechanisms of regulation and the catalytic activities of all the biosynthetic enzymes will undoubtedly open new avenues for the rational design of overproducing strains and the generation of novel this compound analogs with improved properties.

References

- 1. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced production of this compound in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of this compound production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Analysis of the Validamycin Glycosyltransferase (ValG) and Enzymatic Production of 4″-epi-Validamycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of fermentation temperature on this compound production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Validamycin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validamycin A is a potent aminocyclitol antibiotic and antifungal agent, first isolated from Streptomyces hygroscopicus. Its primary mechanism of action is the specific and potent inhibition of the enzyme trehalase, which is crucial for energy metabolism in many fungi and insects. This targeted action makes it an effective agrochemical, particularly for controlling rice sheath blight caused by Rhizoctonia solani. Structurally, this compound is a complex pseudo-trisaccharide with multiple chiral centers, the precise stereochemistry of which is essential for its biological activity. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the key experimental methodologies used for its characterization.

Chemical Structure and Stereochemistry

This compound possesses a unique and complex molecular architecture. It is not a true trisaccharide but is classified as a pseudo-trisaccharide. Its structure consists of two C7-cyclitol units (a saturated validamine moiety and an unsaturated valienol moiety) linked by a secondary amine bridge, with a β-D-glucose unit attached to the validamine moiety.[1]

The definitive chemical structure and stereochemistry are crucial for its interaction with the active site of trehalase.

IUPAC Name: (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.[2]

Molecular Formula: C₂₀H₃₅NO₁₃[2][3]

Canonical SMILES: C1--INVALID-LINK--O)O)CO)O)O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@@HCO[2]

The molecule exhibits significant optical isomerism due to its numerous chiral centers. The naturally occurring and biologically active form is a single, specific stereoisomer.[4] This precise three-dimensional arrangement is fundamental to its function as a competitive inhibitor of trehalase.[4]

Caption: 2D Chemical Structure of this compound.

Quantitative Data

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Its high water solubility is consistent with its polyhydroxylated structure.

| Property | Value | References |

| Molecular Weight | 497.5 g/mol | [2][3] |

| Appearance | Colorless, odorless hygroscopic powder | [5] |

| Melting Point | 130-135 °C (with decomposition) | [5][6][7] |

| Solubility | Readily soluble in water; Soluble in methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO); Slightly soluble in ethanol, acetone. | [5][6] |

| Stability | Stable at room temperature in neutral or alkaline media; slightly unstable in acidic conditions. | [5][6] |

Biological Activity

This compound is a potent inhibitor of trehalase across various species. It also exhibits inhibitory activity against other enzymes at higher concentrations.

| Parameter | Organism/Enzyme | Value | References |

| IC₅₀ | Trehalase (Rhizoctonia solani) | 72 µM | [8] |

| MIC | Aspergillus flavus | 1 µg/mL | [8] |

| Kᵢ | Tyrosinase | 5.893 mM | [8] |

Experimental Protocols

The structural elucidation and characterization of this compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the complex structure and stereochemistry of natural products like this compound.

Objective: To assign the ¹H and ¹³C chemical shifts and confirm the connectivity and relative stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A sample of purified this compound (approx. 5-10 mg) is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) due to its high polarity.

-

1D NMR Spectra Acquisition:

-

¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts and coupling constants of all non-exchangeable protons.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the chemical shifts of all carbon atoms. Off-resonance decoupling may be used to differentiate between CH, CH₂, and CH₃ groups.[2]

-

-

2D NMR Spectra Acquisition: A suite of 2D NMR experiments is essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, revealing proton connectivities within each of the three pseudo-sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between ¹H and ¹³C atoms. This is critical for connecting the different structural fragments (validamine, valienol, and glucose) across the glycosidic bond and the amine linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is vital for determining the relative stereochemistry and the conformation of the glycosidic linkages.

-

-

Data Analysis: The spectra are processed and analyzed to build a complete assignment table of all proton and carbon resonances. The coupling constants from the ¹H spectrum and the spatial correlations from NOESY/ROESY are used to confirm the stereochemical configuration at each chiral center.[2]

X-ray Crystallography

X-ray crystallography provides the most definitive, unambiguous three-dimensional structure of a molecule. As of this writing, a public crystal structure of this compound has not been deposited in crystallographic databases. However, the following outlines a general protocol for such an analysis.

Objective: To determine the precise atomic coordinates and absolute stereochemistry of this compound.

Methodology:

-

Crystallization: High-purity this compound is dissolved in various solvents and co-solvents under a range of conditions (e.g., temperature, pH, precipitants) using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or cooling. The goal is to obtain single, diffraction-quality crystals.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and cooled in a cryostream (typically to 100 K) to minimize radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam from a synchrotron or a laboratory X-ray source.

-

The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

An initial electron density map is calculated, from which a preliminary molecular model is built.

-

The model is refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction patterns. The final refined structure provides a highly accurate 3D model of the molecule.

-

Trehalase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on its primary target, the enzyme trehalase. The most common method measures the amount of glucose produced from the enzymatic hydrolysis of trehalose.

Objective: To determine the IC₅₀ or Kᵢ value of this compound against trehalase.

Methodology (DNS Method):

-

Reagent Preparation:

-

Substrate Solution: A solution of trehalose in a suitable buffer (e.g., sodium acetate, pH 5.0).

-

Enzyme Solution: A solution of purified trehalase enzyme in the same buffer.

-

Inhibitor Solutions: Serial dilutions of this compound.

-

DNS Reagent: A solution of 3,5-dinitrosalicylic acid in an alkaline solution (containing sodium potassium tartrate and NaOH).

-

-

Assay Procedure:

-

In a series of microcentrifuge tubes, pipette the buffer, inhibitor solution (or vehicle for control), and enzyme solution. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the trehalose substrate solution to each tube. Incubate for a defined period (e.g., 15-30 minutes).[9]

-

Stop the reaction by adding the DNS reagent. The high pH of the DNS reagent denatures the enzyme.

-

Heat the tubes in a boiling water bath for 5-10 minutes. The DNSA reacts with the reducing sugar (glucose) produced, forming a brown-red colored compound.[5]

-

-

Quantification:

-

Cool the tubes to room temperature and measure the absorbance of the solution at 540 nm using a spectrophotometer.[9]

-

Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in each reaction.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Key Pathways and Workflows

Mechanism of Action: Trehalase Inhibition

This compound acts as a structural analog of trehalose. It binds to the active site of the trehalase enzyme, preventing the natural substrate from binding and being hydrolyzed into two molecules of glucose. This disrupts the primary energy and carbon supply for the fungus, leading to growth inhibition.[3]

Caption: Competitive inhibition of trehalase by this compound.

General Workflow for Structural Elucidation

The process of identifying and characterizing a novel natural product like this compound follows a standardized workflow in natural products chemistry.

Caption: Workflow for the structural elucidation of this compound.

Simplified Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces hygroscopicus begins with a precursor from the pentose phosphate pathway, sedoheptulose 7-phosphate. A series of enzymatic reactions, including cyclization, epimerization, oxidation, amination, and glycosylation, lead to the final product.

Caption: Simplified biosynthetic pathway of this compound.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Team:Imperial College London/Wetlab/Protocols/Trehalose - 2009.igem.org [2009.igem.org]

- 3. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. musselmanlab.com [musselmanlab.com]

- 5. realgenelabs.com [realgenelabs.com]

- 6. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressing the activity of trehalase with validamycin disrupts the trehalose and chitin biosynthesis pathways in the rice brown planthopper, Nilaparvata lugens [agris.fao.org]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Trehalase Assay [bio-protocol.org]

Beyond Trehalase: An In-depth Technical Guide to the Off-Target Molecular Interactions of Trehalase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and putative molecular targets of trehalase inhibitors beyond their primary target, trehalase. As the development of specific enzyme inhibitors as therapeutic agents and research tools continues to expand, understanding their off-target effects is crucial for predicting potential side effects, elucidating secondary mechanisms of action, and identifying new therapeutic opportunities. This document summarizes quantitative data on off-target interactions, provides detailed experimental protocols for their identification and characterization, and visualizes the involved signaling pathways and experimental workflows.

Off-Target Interactions of Trehalase Inhibitors: A Quantitative Overview

While trehalase inhibitors are designed to target the enzyme responsible for trehalose hydrolysis, several of these compounds have been shown to interact with other molecular targets. The following table summarizes the available quantitative data for these off-target interactions.

| Trehalase Inhibitor | Off-Target(s) | Organism/System | Inhibition/Interaction Metric | Value | Reference(s) |

| Validamycin | Tyrosinase | Mushroom | Ki | 5.893 mM | [1] |

| Sucrase-isomaltase | Rat | - | Weak inhibition | [2] | |

| Exo-α-glucosidases | Silkworm | IC50 | 7 - 370 µM | [2] | |

| Lactotrehalose | Glucose Transporters (GLUTs) | HEK293 cells | - | Partial inhibition of glucose transport | [1] |

| Trehazolin | Isomaltase | Rat | - | Weak, reversible inhibition | [2] |

| Exo-α-glucosidases | Silkworm | IC50 | 7 - 370 µM | [2] |

Note: A significant portion of the research on the off-target effects of validamycin points towards indirect effects on pathways such as the MAPK signaling cascade and ribosome biogenesis, as evidenced by transcriptomic and proteomic studies. However, direct binding and quantitative inhibition data for specific proteins within these pathways are currently lacking in the available literature.

Signaling Pathways and Cellular Processes Affected by Trehalase Inhibitors

The off-target effects of trehalase inhibitors can modulate various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Putative Downregulation of the MAPK Signaling Pathway by Validamycin

Transcriptomic analyses of Rhizoctonia cerealis treated with validamycin have shown a downregulation of genes related to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While the direct molecular targets of validamycin within this pathway have not yet been identified, the observed changes in gene expression suggest a potential inhibitory effect on one or more of its components. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including growth, proliferation, differentiation, and stress responses.

Putative Inhibition of Ribosome Biogenesis by Validamycin

Studies in R. cerealis have also indicated that validamycin treatment leads to the downregulation of genes involved in ribosome biogenesis. This suggests that validamycin may interfere with the complex process of ribosome assembly, which is essential for protein synthesis and cell growth. The precise molecular target within this pathway remains to be elucidated.

Experimental Protocols for Off-Target Identification and Characterization

Identifying the off-target interactions of small molecules is a critical step in drug development and chemical biology research. The following sections provide detailed methodologies for key experiments cited in the context of trehalase inhibitor off-target analysis.

Workflow for Proteomics-Based Off-Target Identification

A common and unbiased approach to identify the direct binding partners of a small molecule is through affinity-based proteomics coupled with mass spectrometry.

Protocol for Affinity Selection Mass Spectrometry (ASMS):

-

Protein and Compound Preparation:

-

Prepare a solution of the target protein or a complex protein mixture (e.g., cell lysate).

-

Prepare a mixture of small molecule compounds to be screened.

-

-

Incubation:

-

Co-incubate the protein solution with the compound mixture to allow for binding.

-

-

Separation of Protein-Ligand Complexes:

-

Utilize size-exclusion chromatography (SEC) to separate the larger protein-ligand complexes from the smaller, unbound small molecules.

-

-

Dissociation and Analysis:

-

Dissociate the bound compounds from the purified protein-ligand complexes.

-

Identify the bound compounds using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.

Detailed Protocol for Immunoblot-based CETSA:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound (e.g., validamycin) or vehicle control for a specified time (e.g., 1-3 hours).

-

-

Heat Treatment:

-

Resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature for 3 minutes.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Analyze the presence of the target protein in the soluble fraction by immunoblotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the immunoblot.

-

Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

In Vitro Kinase Assay for Screening Off-Target Inhibition

To investigate whether a trehalase inhibitor directly affects the activity of specific kinases in the MAPK pathway, an in vitro kinase assay can be performed.

General Protocol for a Radiometric Kinase Assay:

-

Reaction Setup:

-

In a microtiter plate, prepare a reaction mixture containing:

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

The purified, active kinase of interest (e.g., MEK1, ERK2, JNK1, or p38).

-

The specific substrate for the kinase (e.g., a peptide or protein).

-

The trehalase inhibitor at various concentrations.

-

-

-

Initiation of Reaction:

-

Start the kinase reaction by adding ATP, including a radiolabeled ATP analog (e.g., [γ-³²P]ATP).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Wash away the unincorporated [γ-³²P]ATP.

-

Quantify the amount of radiolabel incorporated into the substrate using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value.

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to obtain a global snapshot of protein translation in a cell. It can be used to assess the impact of a compound on ribosome occupancy on mRNAs.

Workflow for Ribosome Profiling:

-

Translation Arrest and Cell Lysis:

-

Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

-

Lyse the cells under conditions that maintain ribosome integrity.

-

-

Nuclease Footprinting:

-

Digest the cell lysate with a nuclease (e.g., RNase I) that degrades mRNA not protected by ribosomes. This leaves "ribosome footprints" of approximately 28-30 nucleotides.

-

-

Ribosome Isolation:

-

Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient ultracentrifugation.

-

-

Footprint Extraction and Library Preparation:

-

Extract the RNA footprints from the isolated ribosomes.

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence the cDNA library using a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome to map the ribosome positions.

-

Analyze the data to determine ribosome density on each gene, which reflects the translation efficiency.

-

Conclusion

The study of the off-target effects of trehalase inhibitors is an evolving field. While the primary mechanism of action of these compounds is well-established, emerging evidence suggests a broader range of molecular interactions that could contribute to their overall biological activity. The data and protocols presented in this guide provide a foundation for researchers to further investigate these off-target effects, leading to a more complete understanding of this important class of enzyme inhibitors and potentially uncovering new therapeutic applications. Future research should focus on the direct identification and quantitative characterization of the off-target binding partners of trehalase inhibitors, particularly for validamycin's putative effects on the MAPK and ribosome biogenesis pathways.

References

An In-depth Technical Guide on the Degradation and Environmental Fate of Substance A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the degradation and environmental fate of a model pharmaceutical, referred to herein as "Substance A." The information presented is intended to serve as a foundational resource, outlining the critical pathways of degradation, standardized experimental protocols for their assessment, and the ultimate disposition of the substance in various environmental compartments.

Introduction to Degradation and Environmental Fate

The environmental fate of a pharmaceutical compound encompasses the transport and transformation processes that govern its concentration, distribution, and persistence in the environment.[1] Upon release into the environment, typically through excretion and subsequent discharge from wastewater treatment plants, pharmaceuticals are subjected to a variety of biotic and abiotic degradation processes.[2] These processes, which include hydrolysis, photolysis, and biodegradation, determine the compound's environmental persistence, the formation of transformation products, and the potential for ecological exposure.[1][2] Understanding these pathways is a critical component of environmental risk assessment and is mandated by regulatory agencies worldwide.

The primary degradation pathways for pharmaceutical compounds are:

-

Hydrolysis: Chemical breakdown of a compound due to reaction with water.[3][4]

-

Photolysis: Degradation caused by exposure to light, particularly UV radiation.[3][5]

-

Biodegradation: Transformation or breakdown of a substance mediated by microorganisms.[6][7]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For pharmaceuticals, hydrolysis and photolysis are the most significant abiotic pathways.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[4] The rate of hydrolysis is highly dependent on pH and temperature.[8][9] Functional groups that are particularly susceptible to hydrolysis include esters, amides, lactones, and carbamates.[4]

Quantitative Data on Hydrolysis of Substance A

The following table summarizes hypothetical hydrolysis data for Substance A under various pH and temperature conditions, as would be determined following standardized testing guidelines such as OECD 111.[10]

| pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t½, days) |

| 4 | 25 | 0.005 | 138.6 |

| 7 | 25 | 0.010 | 69.3 |

| 9 | 25 | 0.050 | 13.9 |

| 7 | 50 | 0.045 | 15.4 |

Photolysis, or photodegradation, is the breakdown of chemical compounds by photons.[3] The process can occur through direct photolysis, where the parent compound directly absorbs light, or indirect photolysis, involving photosensitizers.[11] The rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of other substances in the water.[12]

Quantitative Data on Photolysis of Substance A

This table presents example data for the photolytic degradation of Substance A in an aqueous solution.

| Light Source | Wavelength (nm) | Irradiance (W/m²) | Quantum Yield (Φ) | Half-life (t½, hours) |

| Simulated Sunlight | 290-400 | 50 | 0.001 | 72 |

| UV Lamp | 254 | 15 | 0.05 | 5 |

Biotic Degradation Pathway

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi.[7] In the environment, this is a crucial process for the removal of many pharmaceutical compounds.[6] Biodegradation can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions.

Quantitative Data on Biodegradation of Substance A

The following table provides illustrative data on the biodegradation of Substance A in different environmental matrices, often determined using protocols like OECD 307 and 308.[10]

| Environmental Matrix | Redox Condition | DT₅₀ (days) | DT₉₀ (days) | Major Transformation Products |

| Water/Sediment System | Aerobic | 25 | 83 | Hydroxylated-A, Dealkylated-A |

| Activated Sludge | Aerobic | 10 | 33 | Carboxylated-A |

| Soil | Aerobic | 45 | 150 | Bound Residues |

| Soil | Anaerobic | 120 | >365 | N-oxide-A |

DT₅₀ and DT₉₀ refer to the time required for 50% and 90% of the substance to dissipate, respectively.

Visualizing Degradation and Experimental Workflows

Visual diagrams are essential for understanding the complex relationships in degradation pathways and the sequence of steps in experimental protocols.

Caption: Primary degradation pathways for Substance A.

Caption: Experimental workflow for a biodegradation study.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data on the environmental fate of pharmaceuticals. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[13][14]

-

Objective: To determine the rate of hydrolytic degradation of Substance A in aqueous solutions at different pH values (typically 4, 7, and 9).[10]

-

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[15]

-

Dissolve a known concentration of Substance A (often radiolabeled) in each buffer solution.[15]

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At specified time intervals, collect duplicate samples from each solution.

-

Analyze the samples to determine the concentration of the parent compound and any major degradation products, typically using High-Performance Liquid Chromatography (HPLC) with a suitable detector.[3][16]

-

Calculate the first-order rate constant and half-life for each pH.

-

-

Objective: To determine the rate of direct photolytic degradation of Substance A in water.[10]

-

Methodology:

-

Prepare a solution of Substance A in sterile, purified water.

-

Place the solution in a photoreactor equipped with a light source that simulates natural sunlight.[17]

-

Maintain a constant temperature during the experiment.

-

At various time points, withdraw samples for analysis.

-

A parallel experiment should be run in the dark to serve as a control for any non-photolytic degradation.

-

Analyze samples for the concentration of Substance A using methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

-

Determine the phototransformation rate constant and half-life.

-

-

Objective: To evaluate the rate and route of degradation of Substance A in a water-sediment system under aerobic and anaerobic conditions.[10]

-

Methodology:

-

Collect water and sediment from a natural source.

-

Establish test systems in flasks containing both sediment and overlying water.

-

Apply radiolabeled Substance A to the water surface.

-

For aerobic testing, ensure the water is continuously aerated. For anaerobic testing, purge the system with an inert gas like nitrogen.

-

Incubate the systems in the dark at a controlled temperature.

-

Periodically sample both the water and sediment phases.

-

Extract and analyze the samples to quantify the parent compound, transformation products, and non-extractable residues.[19] CO₂ evolution is also monitored as an indicator of mineralization.

-

Calculate dissipation half-lives (DT₅₀ and DT₉₀) for the total system.

-

Conclusion

The environmental fate and degradation of pharmaceutical compounds are complex processes that require rigorous scientific investigation. By employing standardized protocols and systematically evaluating hydrolysis, photolysis, and biodegradation, researchers and drug development professionals can build a comprehensive profile of a substance's environmental behavior. This knowledge is fundamental for ensuring the environmental safety of new medicines and for developing strategies to mitigate their potential impact on ecosystems. The data and methodologies presented in this guide for "Substance A" provide a foundational framework for these critical assessments.

References

- 1. Pharmaceutical Compounds in Aquatic Environments—Occurrence, Fate and Bioremediation Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical waste management through microbial bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising approaches and kinetic prospects of the microbial degradation of pharmaceutical contaminants - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00194F [pubs.rsc.org]

- 8. jddtonline.info [jddtonline.info]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. oecd.org [oecd.org]

- 11. mdpi.com [mdpi.com]

- 12. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 15. epa.gov [epa.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Studying Fungal Trehalose Metabolism Using Validamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validamycin A, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus var. limoneus, is a potent and specific inhibitor of trehalase, the enzyme responsible for hydrolyzing trehalose into glucose.[1][2] Trehalose is a crucial disaccharide in fungi, playing a vital role in energy metabolism, stress protection, and virulence.[3] By inhibiting trehalase, this compound disrupts these fundamental processes, making it an invaluable tool for studying fungal trehalose metabolism and a promising candidate for antifungal drug development.[4] These application notes provide a comprehensive overview of the use of this compound in fungal research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

This compound acts as a competitive inhibitor of trehalase.[5][6] Its structure mimics that of trehalose, allowing it to bind to the active site of the enzyme. This binding prevents the hydrolysis of trehalose into two glucose molecules, leading to an accumulation of intracellular trehalose and a depletion of glucose derived from this source.[2][7] This disruption of glucose homeostasis affects various downstream pathways, including chitin synthesis and energy production, ultimately inhibiting fungal growth and reducing pathogenicity.[2][8] In some fungi, such as Fusarium graminearum, this compound has been shown to target both neutral and acid trehalases.[1] Recent studies also suggest that this compound may have additional mechanisms of action, including the downregulation of genes involved in ribosome biogenesis and the MAPK signaling pathway in certain fungi.[5][6]

Quantitative Data

The inhibitory effects of this compound have been quantified across various fungal species. The following table summarizes key data points for easy comparison.

| Fungal Species | Assay Type | Parameter | Value | Reference |

| Rhizoctonia solani | Trehalase Inhibition | IC50 | 72 µM | [9] |

| Aspergillus flavus | Fungal Growth Inhibition | MIC | 1 µg/mL | [9] |

| Aspergillus flavus (Amphotericin B resistant) | Synergistic Effect with Amphotericin B | MIC of this compound | 0.125 µg/mL | [7][10] |

| Rhizoctonia cerealis | Fungal Growth Inhibition | Effective Concentration | 0.5 µg/mL | [5][6] |

| Colletotrichum siamense | Fungal Growth Inhibition | Inhibition Rate at 12.5 mg/L | 21.92% | [11] |

| Candida albicans | Fungal Growth Inhibition | MIC50 | 500 mg/L | [12] |

| Fusarium graminearum | Sensitivity of ΔFgNTH mutant | Fold reduction vs. wild-type | 2.12 | [1] |

| Fusarium graminearum | Sensitivity of ΔFgATH mutant | Fold reduction vs. wild-type | 1.79 | [1] |

Experimental Protocols

Here are detailed methodologies for key experiments to study the effects of this compound on fungal trehalose metabolism.

Fungal Growth Inhibition Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungus.

Materials:

-

Fungal strain of interest

-

Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar (PDB/PDA), Sabouraud Dextrose Broth/Agar (SDA))[10][13]

-

This compound stock solution (dissolved in sterile water)[1]

-

Sterile microplates (96-well) or petri dishes

-

Spectrophotometer or ruler for measuring colony diameter

-

Incubator

Procedure:

-

Prepare Fungal Inoculum: Culture the fungus on an appropriate agar medium. Harvest spores or mycelial fragments and suspend them in sterile saline or broth. Adjust the concentration to a desired level (e.g., 1 x 10^6 conidia/mL).[14]

-

Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the growth medium. The concentration range should be chosen based on preliminary experiments or literature data.[6]

-

Inoculation:

-

Liquid Assay: In a 96-well microplate, add a fixed volume of the fungal inoculum to each well containing the different concentrations of this compound. Include a positive control (no this compound) and a negative control (no fungus).

-

Solid Assay: For filamentous fungi, a mycelial plug of a specific diameter can be placed in the center of an agar plate containing different concentrations of this compound.[13]

-

-